BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Quantifying Liposomal Uptake
by Cells Using Cy5-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cy5-DSPE chloride ammonium

Cat. No.: B12374373

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for delivering therapeutic agents. Quantifying their uptake
by target cells is crucial for evaluating the efficacy of drug delivery systems. This application
note provides a detailed protocol for labeling liposomes with the fluorescent lipid 1,2-distearoyl-
sn-glycero-3-phosphoethanolamine-N-[cyanine 5] (Cy5-DSPE) and quantifying their cellular
uptake using flow cytometry and fluorescence microscopy. Cy5-DSPE integrates into the lipid
bilayer, providing a stable and bright signal for tracking liposome internalization.[1] The
methods described herein offer robust and reproducible approaches for assessing the
interaction between liposomes and cells.

Key Methodologies

Two primary techniques are detailed for the quantification of liposome uptake:

e Flow Cytometry: A high-throughput method that measures the fluorescence intensity of
individual cells in a population.[2] This allows for the rapid determination of the percentage of
cells that have internalized liposomes and the average amount of uptake per cell (mean
fluorescence intensity).[3][4]

¢ Fluorescence Microscopy: A visualization technique, often using confocal microscopy, that
provides spatial information about the localization of liposomes within cells.[5] This method

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12374373?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402323/
https://pubs.rsc.org/en/content/articlelanding/2020/nr/d0nr01627f
https://www.researchgate.net/post/The_measurement_of_cellular_uptake_of_nanoparticles
https://pubs.rsc.org/en/content/articlehtml/2020/nr/d0nr01627f
https://www.researchgate.net/publication/221704854_Cellular_uptake_of_liposomes_monitored_by_confocal_microscopy_and_flow_cytometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

can confirm intracellular uptake and provide semi-quantitative data through image analysis.

[6][7]

Experimental Protocols

Protocol 1: Preparation of Cy5-DSPE Labeled
Liposomes

This protocol describes the thin-film hydration method for creating fluorescently labeled
liposomes.

Materials:

Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

e Cholesterol

o 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(DSPE-PEG2000)

« Cy5-DSPE

e Chloroform

o Phosphate-buffered saline (PBS), pH 7.4

« Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
e Lipid Film Hydration:

o Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG2000, and Cy5-DSPE) in
chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5.
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o Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on
the flask wall.

o Further dry the film under a high vacuum for at least 2 hours to remove residual
chloroform.

e Hydration:

o Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature
above the phase transition temperature of the primary lipid (e.g., 60-65°C for DSPC). This
results in the formation of multilamellar vesicles (MLVSs).

e Extrusion:

o To create unilamellar vesicles of a defined size, pass the MLV suspension through an
extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[8]

o Perform the extrusion process 10-20 times to ensure a homogenous liposome population.

[8]
o Purification and Characterization:

o Remove any unencapsulated dye or free lipids using size exclusion chromatography or
dialysis.

o Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using
Dynamic Light Scattering (DLS).[9]

Protocol 2: Cell Culture and Liposome Incubation

Materials:
 Mammalian cell line of choice (e.g., HeLa, A549, RAW 264.7)
e Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

o Multi-well plates (6-well, 24-well, or 96-well)
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e Cy5-DSPE labeled liposomes
e PBS
Procedure:

o Cell Seeding: Seed the cells in multi-well plates at a density that ensures they are in the
logarithmic growth phase at the time of the experiment (e.g., 5 x 10# cells/well in a 24-well
plate).[10] Incubate for 24 hours at 37°C and 5% CO:..

e Liposome Treatment:

o Dilute the Cy5-DSPE labeled liposomes to the desired concentration (e.g., 50 pg/mL) in
fresh, complete cell culture medium.[1]

o Remove the old medium from the cells and replace it with the liposome-containing
medium.

o Incubate the cells with the liposomes for a predetermined time course (e.g., 1, 4, 12, 24
hours) at 37°C.[1][11]

e Washing:
o After incubation, remove the liposome-containing medium.

o Wash the cells three times with ice-cold PBS to remove non-internalized liposomes and to
stop the uptake process.

Protocol 3: Quantification of Liposome Uptake by Flow
Cytometry

Materials:
e Trypsin-EDTA or a gentle cell scraper
e FACS buffer (PBS with 1-2% FBS)

o Flow cytometer with a laser capable of exciting Cy5 (e.g., 633 nm or 640 nm laser)
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Procedure:

Cell Harvesting: Detach the cells using Trypsin-EDTA or a cell scraper. Neutralize trypsin
with complete medium and transfer the cell suspension to a FACS tube.

Sample Preparation: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the
supernatant, and resuspend the cell pellet in 300-500 pL of FACS buffer.[9]

Data Acquisition:
o Analyze the samples on a flow cytometer.

o Use an untreated cell sample to set the baseline fluorescence and gate the cell population
based on forward and side scatter properties.

o Record the fluorescence signal in the appropriate channel for Cy5 (typically around 670
nm emission).[12]

Data Analysis:
o Determine the percentage of Cy5-positive cells.

o Calculate the Mean Fluorescence Intensity (MFI) of the cell population, which is
proportional to the average number of liposomes taken up per cell.

Protocol 4: Visualization of Liposome Uptake by
Fluorescence Microscopy

Materials:

Glass-bottom dishes or chamber slides
Paraformaldehyde (PFA), 4% in PBS
Nuclear stain (e.g., DAPI or Hoechst 33342)

Mounting medium
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o Confocal or widefield fluorescence microscope
Procedure:

o Cell Seeding and Treatment: Seed cells on glass-bottom dishes or chamber slides and
perform the liposome incubation as described in Protocol 2.

o Cell Fixation: After washing with PBS, fix the cells with 4% PFA for 15-20 minutes at room
temperature.

e Staining:
o Wash the cells again with PBS.

o Incubate with a nuclear stain like DAPI (1 pg/mL) for 5-10 minutes to visualize the cell
nuclei.

o Wash thoroughly with PBS.
e Imaging:
o Mount the slides with a suitable mounting medium.

o Image the cells using a fluorescence microscope equipped with appropriate filters for
DAPI (or Hoechst) and Cy5.

o Acquire images, including Z-stacks if using a confocal microscope, to confirm the
intracellular localization of the liposomes.

Data Presentation

Quantitative data from uptake experiments should be presented clearly for comparison.

Table 1. Example Flow Cytometry Data for Liposome Uptake
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Mean Fluorescence

Liposome . ) % Cy5-Positive .
. Incubation Time (h) Intensity (MFI)
Formulation Cells (Mean * SD)
(Mean * SD)

Control Liposomes 4 95.2+3.1 15,000 + 1,200
Targeted Liposomes 4 98.6+15 45,000 = 3,500
Control Liposomes 24 97.8+2.4 35,000 + 2,800
Targeted Liposomes 24 99.1+0.9 98,000 + 7,600

Table 2: Physicochemical Properties of Cy5-DSPE Labeled Liposomes

. . Polydispersity Zeta Potential (mV)
Formulation Size (d.nm) = SD
Index (PDI) £ SD *SD
Liposome Batch 1 115.3+2.1 0.12 £0.02 -154+1.8
Liposome Batch 2 112.8+1.9 0.11+£0.03 -149+2.1
Visualizations

Experimental Workflow

The overall workflow for quantifying liposome uptake is summarized below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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